molecular formula C6H4F6S B7855619 4-Fluorophenylsulfur Pentafluoride CAS No. 1422-39-5

4-Fluorophenylsulfur Pentafluoride

Cat. No.: B7855619
CAS No.: 1422-39-5
M. Wt: 222.15 g/mol
InChI Key: MURGBRJOSPNBEL-UHFFFAOYSA-N
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Description

4-Fluorophenylsulfur Pentafluoride (C6H4F6S) is a fluorinated aromatic sulfur compound known for its unique chemical properties. This compound is characterized by the presence of a fluorine atom and a sulfur atom attached to a phenyl ring, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorophenylsulfur Pentafluoride can be synthesized through several methods, including the fluorination of phenylsulfur pentafluoride using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3). The reaction typically requires controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar fluorination techniques but with optimized reaction conditions to ensure high yield and purity. The process involves the use of specialized equipment to handle fluorinating agents safely and efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenylsulfur Pentafluoride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form phenylsulfur hexafluoride (C6H4F6S2) under specific conditions.

  • Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

  • Phenylsulfur hexafluoride (C6H4F6S2): from oxidation.

  • Hydroxylated or aminated derivatives: from substitution reactions.

Scientific Research Applications

4-Fluorophenylsulfur Pentafluoride is utilized in various scientific research fields, including:

  • Chemistry: It serves as a reagent in the synthesis of complex fluorinated compounds and in studying fluorine chemistry.

  • Biology: The compound is used in biochemical assays to investigate the effects of fluorinated molecules on biological systems.

  • Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or in drug delivery systems.

  • Industry: It is employed in the development of advanced materials and fluorinated polymers.

Mechanism of Action

The mechanism by which 4-Fluorophenylsulfur Pentafluoride exerts its effects depends on the specific application. In chemical reactions, it typically acts as a fluorinating agent, transferring fluorine atoms to other molecules. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

4-Fluorophenylsulfur Pentafluoride is unique due to its combination of fluorine and sulfur atoms on an aromatic ring. Similar compounds include:

  • Phenylsulfur pentafluoride (C6H5SF5): Lacks the fluorine atom on the phenyl ring.

  • Biphenyl disulfide (C12H10S2): Contains sulfur atoms but lacks fluorination.

  • 4-Fluorophenylsulfur trifluoride (C6H4F3S): Has fewer fluorine atoms compared to the pentafluoride.

These compounds differ in their reactivity and applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

pentafluoro-(4-fluorophenyl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F6S/c7-5-1-3-6(4-2-5)13(8,9,10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURGBRJOSPNBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631320
Record name 1-Fluoro-4-(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063625-86-4, 1422-39-5
Record name 1-Fluoro-4-(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorophenylsulfur Pentafluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name p-Fluorophenylsulfur pentafluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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